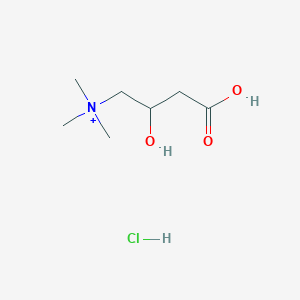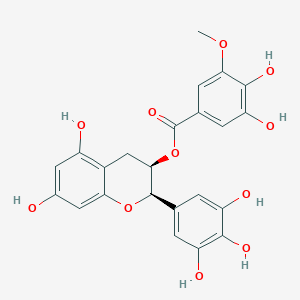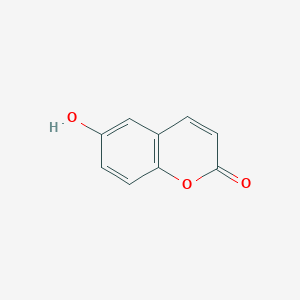
(2S)-2,4-dihydroxy-3,3-diméthylbutanoïque
Vue d'ensemble
Description
(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H12O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Applications De Recherche Scientifique
(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
Target of Action
L-Pantoic acid primarily targets the enzyme pantothenate synthetase . This enzyme is responsible for the ATP-dependent condensation of L-Pantoic acid and β-alanine to yield L-Pantothenic acid (Vitamin B5), a precursor to coenzyme A .
Mode of Action
L-Pantoic acid interacts with its target, pantothenate synthetase, in an ATP-dependent manner. The enzyme accepts a wide range of structurally diverse amines, including β-alanine, the natural amine substrate . This interaction results in the production of L-Pantothenic acid .
Biochemical Pathways
L-Pantoic acid plays a crucial role in the biosynthesis of coenzyme A (CoA) . CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .
Pharmacokinetics
It’s known that small quantities of its amide, l-pantothenic acid, are found in nearly every food, suggesting a wide distribution and good bioavailability .
Result of Action
The action of L-Pantoic acid results in the production of L-Pantothenic acid, which is a precursor to coenzyme A . CoA is involved in a myriad of metabolic reactions, impacting carbohydrate, protein, and fatty acid metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by a series of reduction and oxidation steps to introduce the hydroxyl groups and the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases like sodium hydroxide and reducing agents such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using specific dehydrogenases can be employed to convert precursor molecules into the desired product with high yield and purity. The process may also involve fermentation techniques where microorganisms are engineered to produce the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products:
- Oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids.
- Reduction of the carboxylic acid group can produce primary alcohols.
- Substitution reactions can lead to the formation of halogenated derivatives.
Comparaison Avec Des Composés Similaires
(2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
2,4-Dihydroxy-3,3-dimethylpentanoic acid: A structurally similar compound with an additional carbon atom in the backbone.
2,4-Dihydroxy-3-methylbutanoic acid: A related compound with one less methyl group.
Uniqueness: (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in biological systems. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other specialized chemicals.
Propriétés
IUPAC Name |
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOIIPJYVQJATP-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422517 | |
| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-32-9 | |
| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the enzymatic applications of L-pantoic acid derivatives?
A1: L-Pantoic acid, specifically its lactone form (L-pantolactone), is a key chiral building block in the synthesis of pantothenic acid (vitamin B5). Research has focused on utilizing enzymes like L-pantolactone hydrolase to achieve the resolution of racemic pantolactone. This enzyme selectively hydrolyzes L-pantolactone to L-pantoic acid, leaving D-pantolactone for further use []. This method offers a sustainable alternative to chemical synthesis.
Q2: Which microorganisms are known to produce enzymes capable of modifying L-pantoic acid derivatives?
A2: Several microorganisms have been identified as sources of enzymes that can interact with L-pantoic acid derivatives. For instance, Agrobacterium tumefaciens [, ] has been found to produce a novel lactonohydrolase that specifically hydrolyzes L-pantolactone. Additionally, various strains of fungi like Fusarium, Gibberella, Aspergillus, Penicillium, Rhizopus, Gliocladium, and Aureobasidium are reported to possess D-pantoic acid lactone hydrolase activity [].
Q3: Can the activity of L-pantolactone hydrolase be improved for industrial applications?
A3: Yes, studies have demonstrated that the activity of L-pantolactone hydrolase can be significantly enhanced through directed evolution. By introducing specific mutations, such as F62S, K197D, and F100L, the enzyme's activity can be increased by up to 2.3-fold []. This improvement can lead to more efficient biocatalytic processes for D-pantolactone production.
Q4: How is L-pantolactone hydrolase characterized?
A4: L-pantolactone hydrolase from Agrobacterium tumefaciens has been identified as a 30 kDa Zn2+-dependent hydrolase []. Its kinetic parameters, Km and Vmax, for L-pantolactone are 7 mM and 30 U/mg, respectively. The enzyme is inhibited by chelating agents and certain metal ions, suggesting the importance of the zinc ion in its catalytic activity [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)



